molecular formula C11H16BClO4 B3010757 (3-Butoxy-5-chloro-4-methoxyphenyl)boronic acid CAS No. 2096341-63-6

(3-Butoxy-5-chloro-4-methoxyphenyl)boronic acid

Cat. No.: B3010757
CAS No.: 2096341-63-6
M. Wt: 258.51
InChI Key: ABKGJOLGURRYLI-UHFFFAOYSA-N
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Description

(3-Butoxy-5-chloro-4-methoxyphenyl)boronic acid is a useful research compound. Its molecular formula is C11H16BClO4 and its molecular weight is 258.51. The purity is usually 95%.
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Scientific Research Applications

Fluorescence Quenching Studies

Boronic acid derivatives, including (3-Butoxy-5-chloro-4-methoxyphenyl)boronic acid, have been studied for their fluorescence quenching properties. Research has shown that these compounds exhibit negative deviation in Stern–Volmer plots, indicating the presence of different conformers in the ground state. This behavior is influenced by intermolecular and intramolecular hydrogen bonding in alcohol environments (Geethanjali et al., 2015).

Formation of Tetraarylpentaborates

Studies have reported the formation of cationic rhodium complexes with new tetraarylpentaborates from the reaction of boronic acids, including variants similar to this compound. These complexes have been characterized and their structures determined, contributing to the understanding of boronic acid chemistry (Nishihara et al., 2002).

New Protecting Group for Boronic Acids

In the realm of synthetic chemistry, new protecting groups for boronic acids have been developed. These protecting groups, including those similar to this compound, can be applied and removed under mild conditions, broadening the scope of boronic acid utility in synthetic applications (Yan et al., 2005).

Suzuki Coupling Reactions

Boronic acids, akin to this compound, are key reagents in Suzuki coupling reactions. These reactions are pivotal in the synthesis of complex organic compounds, including pharmaceuticals and other biologically active molecules (Prabakaran et al., 2012).

Specific Reduction of Fructose in Food Matrices

Boronic acids, similar to this compound, have been explored for their potential in the specific reduction of fructose in food matrices. This application is based on the ability of boronic acids to form esters with diol structures, presenting a novel approach to modifying sugar composition in food products (Pietsch & Richter, 2016).

Boronic Acid-Catalyzed Reactions

Boronic acid catalysis, involving compounds similar to this compound, has been reported for various reactions. This includes the aza-Michael addition of hydroxamic acid to quinone imine ketals, showcasing the versatility of boronic acids in organic synthesis (Hashimoto et al., 2015).

Properties

IUPAC Name

(3-butoxy-5-chloro-4-methoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BClO4/c1-3-4-5-17-10-7-8(12(14)15)6-9(13)11(10)16-2/h6-7,14-15H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABKGJOLGURRYLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)Cl)OC)OCCCC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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